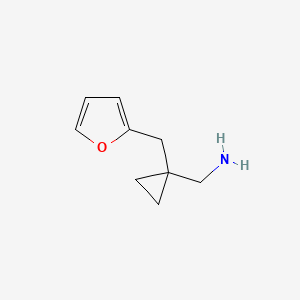![molecular formula C15H21N B13595191 4-[(2,3-Dihydro-1H-inden-1-yl)methyl]piperidine CAS No. 81290-24-6](/img/structure/B13595191.png)
4-[(2,3-Dihydro-1H-inden-1-yl)methyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,3-Dihydro-1H-inden-1-yl)methyl]piperidine is an organic compound that belongs to the class of piperidine derivatives This compound features a piperidine ring attached to a 2,3-dihydro-1H-inden-1-ylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3-Dihydro-1H-inden-1-yl)methyl]piperidine typically involves the reaction of 2,3-dihydro-1H-indene with piperidine in the presence of a suitable catalyst. One common method involves the use of palladium-catalyzed hydrogenation to achieve the desired product . The reaction conditions often include a solvent such as methanol or ethanol, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2,3-Dihydro-1H-inden-1-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated piperidine derivatives.
Aplicaciones Científicas De Investigación
4-[(2,3-Dihydro-1H-inden-1-yl)methyl]piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activity of piperidine derivatives, including their antimicrobial and antifungal properties.
Mecanismo De Acción
The mechanism of action of 4-[(2,3-Dihydro-1H-inden-1-yl)methyl]piperidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes such as acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine . By inhibiting AChE, the compound can enhance cholinergic neurotransmission, which is beneficial in the treatment of neurological disorders.
Comparación Con Compuestos Similares
Similar Compounds
- 5,6-Dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one
- N-Benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine
Uniqueness
4-[(2,3-Dihydro-1H-inden-1-yl)methyl]piperidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to act as a versatile intermediate in organic synthesis and its potential therapeutic applications make it a valuable compound in scientific research.
Propiedades
Número CAS |
81290-24-6 |
|---|---|
Fórmula molecular |
C15H21N |
Peso molecular |
215.33 g/mol |
Nombre IUPAC |
4-(2,3-dihydro-1H-inden-1-ylmethyl)piperidine |
InChI |
InChI=1S/C15H21N/c1-2-4-15-13(3-1)5-6-14(15)11-12-7-9-16-10-8-12/h1-4,12,14,16H,5-11H2 |
Clave InChI |
GKAJHYOTUSFDKD-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2C1CC3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















